Synthesis route for (10-(4-(Naphthalen-1-yl)phenyl)anthracen-9-yl)boronic acid
Synthesis route for (10-(4-(Naphthalen-1-yl)phenyl)anthracen-9-yl)boronic acid
An In-depth Technical Guide to the Synthesis of (10-(4-(Naphthalen-1-yl)phenyl)anthracen-9-yl)boronic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
(10-(4-(Naphthalen-1-yl)phenyl)anthracen-9-yl)boronic acid is a complex polycyclic aromatic hydrocarbon (PAH) derivative whose structural motifs are of significant interest in materials science, particularly for applications in organic light-emitting diodes (OLEDs) and as fluorescent probes.[1][2] Its synthesis requires a multi-step approach involving precise C-C bond formation and a final borylation step. This guide provides a comprehensive overview of a robust and logical synthetic route, detailing the underlying chemical principles, step-by-step experimental protocols, and critical considerations for purification and characterization.
Strategic Overview: A Retrosynthetic Approach
The molecular architecture of the target compound, with its sterically hindered 9,10-disubstituted anthracene core, necessitates a carefully planned synthetic sequence. A retrosynthetic analysis reveals a convergent strategy, building the complex aryl framework first, followed by the introduction of the versatile boronic acid functionality. The primary disconnection points are the C-B bond at the C9 position of the anthracene core and the C-C bond linking the phenyl and anthracene moieties.
This strategy hinges on the well-established and powerful Suzuki-Miyaura cross-coupling reaction for constructing the aryl-aryl bonds and a subsequent lithiation-borylation sequence to install the boronic acid group.
Figure 1: Retrosynthetic analysis of the target molecule.
Synthesis of Key Precursors
The success of this synthesis relies on the efficient preparation of two key building blocks: 1-(4-Bromophenyl)naphthalene (Intermediate 2) and the subsequent 9-Bromo-10-(4-(naphthalen-1-yl)phenyl)anthracene (Intermediate 1) .
Part A: Synthesis of 1-(4-Bromophenyl)naphthalene
This intermediate is constructed via a Suzuki-Miyaura cross-coupling reaction. The choice of coupling partners can be either 1-bromonaphthalene with 4-bromophenylboronic acid or, as detailed here, 1-naphthaleneboronic acid with 1,4-dibromobenzene. The latter is often preferred to install the reactive bromine handle for the next step selectively.
Reaction Scheme: 1-Naphthaleneboronic acid + 1,4-Dibromobenzene → 1-(4-Bromophenyl)naphthalene
Causality and Experimental Choices: The Suzuki-Miyaura reaction is chosen for its high functional group tolerance and excellent yields in forming C(sp²)-C(sp²) bonds.[3][4] A palladium catalyst, typically Pd(PPh₃)₄ or a combination of a Pd(II) source and a phosphine ligand, is essential for the catalytic cycle. A base (e.g., Na₂CO₃ or K₂CO₃) is required to activate the boronic acid. A two-phase solvent system (e.g., Toluene/THF/water) is commonly used to facilitate the reaction between the organic-soluble reactants and the aqueous base.[5]
Experimental Protocol: 1-(4-Bromophenyl)naphthalene
| Parameter | Value | Reference/Justification |
| Reactants | 1-Naphthaleneboronic acid (1.0 eq), 1,4-Dibromobenzene (1.5 eq) | Excess dibromobenzene drives the reaction to completion. |
| Catalyst | Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%) | A robust and common catalyst for Suzuki couplings.[5] |
| Base | 2M Aqueous Sodium Carbonate (Na₂CO₃) | Standard base for Suzuki reactions.[6] |
| Solvent | Toluene and Tetrahydrofuran (THF) | Provides good solubility for reactants and facilitates heat transfer.[6] |
| Temperature | Reflux (approx. 90-100 °C) | Sufficient thermal energy to drive the catalytic cycle. |
| Reaction Time | 12-18 hours | Typical duration for complete conversion. |
Step-by-Step Procedure:
-
To a round-bottom flask, add 1-naphthaleneboronic acid, 1,4-dibromobenzene, and Pd(PPh₃)₄.
-
Fit the flask with a reflux condenser and purge the system with an inert gas (Nitrogen or Argon) for 15-20 minutes.
-
Add degassed toluene and THF, followed by the degassed 2M Na₂CO₃ solution.
-
Heat the mixture to reflux with vigorous stirring and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature. Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 1-(4-bromophenyl)naphthalene as a solid.[7][8]
Part B: Synthesis of 9-Bromo-10-(4-(naphthalen-1-yl)phenyl)anthracene (Intermediate 1)
With the brominated precursor in hand, the next step involves its attachment to the anthracene core. A selective mono-Suzuki coupling with 9,10-dibromoanthracene is performed. This reaction requires careful control of stoichiometry to minimize the formation of the double-addition byproduct.
Reaction Scheme: 1-(4-Bromophenyl)naphthalene + (4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl) derivative → Suzuki Coupling with 9,10-Dibromoanthracene
Alternatively, and more directly: (4-(Naphthalen-1-yl)phenyl)boronic acid + 9,10-Dibromoanthracene → 9-Bromo-10-(4-(naphthalen-1-yl)phenyl)anthracene
Causality and Experimental Choices: The protocol is similar to the previous Suzuki coupling. Using a slight excess of 9,10-dibromoanthracene can favor the desired mono-substituted product. The reaction conditions are well-established for creating 9,10-disubstituted anthracenes, which are important materials in optical applications.[5]
Experimental Protocol: 9-Bromo-10-(4-(naphthalen-1-yl)phenyl)anthracene
| Parameter | Value | Reference/Justification |
| Reactants | (4-(Naphthalen-1-yl)phenyl)boronic acid (1.0 eq), 9,10-Dibromoanthracene (1.2 eq) | Minimizes disubstitution. |
| Catalyst | Pd(PPh₃)₄ (5 mol%) | Effective for sterically hindered substrates. |
| Base | 2M Aqueous K₂CO₃ | A slightly stronger base can be beneficial here.[4] |
| Solvent | Toluene/Ethanol/Water | Common solvent mixture for this type of coupling. |
| Temperature | Reflux | Standard condition for Suzuki couplings. |
| Reaction Time | 24 hours | Reaction may be slower due to steric hindrance. |
Step-by-Step Procedure:
-
Follow the setup and inert atmosphere procedure as described in Part A, using (4-(naphthalen-1-yl)phenyl)boronic acid and 9,10-dibromoanthracene.
-
Add the degassed solvents and the aqueous base.
-
Heat the mixture to reflux and maintain for 24 hours, monitoring by TLC.
-
After cooling, perform a similar workup procedure as in Part A.
-
Purification is critical. Column chromatography on silica gel (eluent: hexane/dichloromethane gradient) is typically required to separate the desired mono-substituted product from unreacted dibromoanthracene and the disubstituted byproduct.
The Final Step: Borylation to Yield the Target Molecule
The final transformation involves converting the aryl bromide (Intermediate 1) into the corresponding boronic acid. The most common and reliable method for this is a lithium-halogen exchange followed by reaction with a borate ester.[9]
Figure 2: Workflow for the lithiation-borylation step.
Causality and Experimental Choices:
-
Anhydrous Conditions: Organolithium reagents like n-BuLi are extremely strong bases and will react violently with water. All glassware must be oven-dried, and solvents must be anhydrous.
-
Low Temperature (-78 °C): The lithium-halogen exchange is very fast. The low temperature is crucial to prevent side reactions, such as the attack of the aryllithium intermediate on the solvent or other electrophilic sites on the molecule.[9]
-
Trialkyl Borate: Triisopropyl borate is a common choice. It acts as the electrophilic boron source. The aryllithium attacks the boron atom, forming a boronate complex.
-
Acidic Workup: Hydrolysis of the boronate ester intermediate under acidic conditions yields the final boronic acid.
Experimental Protocol: (10-(4-(Naphthalen-1-yl)phenyl)anthracen-9-yl)boronic acid
| Parameter | Value | Reference/Justification |
| Reactant | 9-Bromo-10-(4-(naphthalen-1-yl)phenyl)anthracene (1.0 eq) | The aryl halide precursor. |
| Reagents | n-Butyllithium (1.1 eq), Triisopropyl borate (1.2 eq) | Stoichiometric amounts with slight excess. |
| Solvent | Anhydrous Tetrahydrofuran (THF) | Ethereal solvent is required for organolithium stability. |
| Temperature | -78 °C to Room Temperature | Critical for controlling reactivity.[9] |
| Quench | 1M Hydrochloric Acid (HCl) | For hydrolysis of the boronate ester. |
Step-by-Step Procedure:
-
Place Intermediate 1 in an oven-dried, three-neck round-bottom flask under an inert atmosphere.
-
Add anhydrous THF via syringe and cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (n-BuLi) dropwise via syringe. A color change is often observed, indicating the formation of the aryllithium species.
-
Stir the mixture at -78 °C for 1 hour.
-
Add triisopropyl borate dropwise, ensuring the temperature remains at -78 °C.
-
After the addition is complete, remove the cooling bath and allow the reaction to slowly warm to room temperature and stir overnight.
-
Carefully quench the reaction by slowly adding 1M HCl. Stir vigorously for 1-2 hours to ensure complete hydrolysis.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.
-
Remove the solvent under reduced pressure to obtain the crude boronic acid.
Purification and Characterization
Arylboronic acids can be challenging to purify via standard silica gel chromatography due to their polarity and tendency to dehydrate, forming cyclic boroxine anhydrides.[10][11]
Purification Strategies:
-
Recrystallization: This is often the most effective method. A suitable solvent system (e.g., diethyl ether/hexane or acetone/water) should be determined empirically.[12]
-
Acid-Base Extraction: Boronic acids are weakly acidic. They can be converted to their boronate salt with a base (e.g., NaOH), washed with an organic solvent to remove non-acidic impurities, and then re-acidified to precipitate the pure boronic acid.[13]
-
Specialized Chromatography: If chromatography is necessary, using silica gel that has been pre-treated with boric acid can sometimes prevent degradation on the column.[14]
Characterization: The final product should be characterized using standard analytical techniques:
-
¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure and purity. The B(OH)₂ protons in ¹H NMR often appear as a broad singlet.
-
Mass Spectrometry (MS): To confirm the molecular weight (C₃₀H₂₁BO₂: 424.21 g/mol ).[15]
-
High-Performance Liquid Chromatography (HPLC): To assess purity.
Safety and Handling
-
Organolithium Reagents (n-BuLi): Pyrophoric and react violently with water. Must be handled under an inert atmosphere using proper syringe techniques.
-
Aryl Halides and Boronic Acids: Can be irritants. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Solvents: Toluene, THF, and other organic solvents are flammable and should be handled in a well-ventilated fume hood.
Conclusion
The synthesis of (10-(4-(Naphthalen-1-yl)phenyl)anthracen-9-yl)boronic acid is a multi-step process that can be reliably achieved through a convergent strategy. The key transformations involve sequential Suzuki-Miyaura cross-coupling reactions to construct the complex aromatic framework, followed by a well-controlled lithiation-borylation sequence to install the boronic acid functionality. Careful attention to anhydrous and inert conditions during the final step, along with appropriate purification techniques, is critical to obtaining the target compound in high purity. This guide provides a robust framework for researchers to successfully synthesize this and structurally related molecules for advanced applications in materials science and beyond.
References
-
Leermann, T., Leroux, F. R., & Colobert, F. (2011). A General and Convenient Protocol for the Electrophilic Borylation of Aryl Grignard Reagents. Organic Letters, 13(17), 4479–4481. [Link]
-
Molander, G. A., Trice, S. L., & Dreher, S. D. (2010). Palladium-catalyzed, direct boronic acid synthesis from aryl chlorides: a simplified route to diverse boronate ester derivatives. Journal of the American Chemical Society, 132(50), 17701–17703. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of arylboronic acids and arylboronates. [Link]
-
Murphy, J. M., Tzschucke, C. C., & Hartwig, J. F. (2007). One-Pot Synthesis of Arylboronic Acids and Aryl Trifluoroborates by Ir-Catalyzed Borylation of Arenes. Organic Letters, 9(5), 757–760. [Link]
-
Larsen, C. B., van der Veen, M. A., & Karon, K. (2015). Photophysical characterization of the 9,10-disubstituted anthracene chromophore and its applications in triplet-triplet annihilation photon upconversion. Physical Chemistry Chemical Physics, 17(38), 25339-25347. [Link]
-
Molander, G. A., Trice, S. L. J., & Kennedy, S. M. (2010). Palladium-Catalyzed, Direct Boronic Acid Synthesis from Aryl Chlorides: A Simplified Route to Diverse Boronate Ester Derivatives. Organic Chemistry Portal. [Link]
-
dos Santos, J. H. Z., & da Silva, F. S. (2020). Recent advances in the syntheses of anthracene derivatives. Beilstein Journal of Organic Chemistry, 16, 2186–2219. [Link]
-
Pizzoferrato, R., et al. (2012). Synthesis and Photophysical Properties of 9,10-Disubstituted Anthracenes. ResearchGate. [Link]
-
ResearchGate. (n.d.). Synthesis of 9,10-disubstituted anthracenes. [Link]
-
Kumar, S., & Kumar, V. (2017). Suzuki–Miyaura cross-coupling of bulky anthracenyl carboxylates by using pincer nickel N-heterocyclic carbene complexes: an efficient protocol to access fluorescent anthracene derivatives. Chemical Communications, 53(80), 11048-11051. [Link]
-
Larsen, C. B., et al. (2015). Photophysical characterization of the 9,10-disubstituted anthracene chromophore and its applications in triplet–triplet annihilation photon upconversion. RSC Publishing. [Link]
-
Mondal, S., et al. (2017). Palladacycle-Catalyzed Triple Suzuki Coupling Strategy for the Synthesis of Anthracene-Based OLED Emitters. ACS Omega, 2(7), 3539–3547. [Link]
-
Hitosugi, S., et al. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. The Journal of Organic Chemistry, 87(10), 6864–6872. [Link]
-
DRUG REGULATORY AFFAIRS INTERNATIONAL. (n.d.). Aryl Boronic Acids. [Link]
-
Mondal, S., et al. (2017). Palladacycle-Catalyzed Triple Suzuki Coupling Strategy for the Synthesis of Anthracene-Based OLED Emitters. ACS Publications. [Link]
- Google Patents. (n.d.).
-
ResearchGate. (n.d.). Polymer-Assisted Solution-Phase (PASP) Suzuki Couplings Employing an Anthracene-Tagged Palladium Catalyst. [Link]
-
University of Bristol. (n.d.). Lithiation-Borylation in Synthesis. [Link]
-
ResearchGate. (n.d.). Synthesis of 9,10-Diarylanthracene Derivatives via bis Suzuki-Miyaura Cross-coupling Reaction. [Link]
-
Aggarwal, V. K., et al. (2003). Application of the Lithiation-Borylation Reaction to the Preparation of Enantioenriched Allylic Boron Reagents. Journal of the American Chemical Society, 125(36), 10926–10930. [Link]
-
ResearchGate. (2016). How to purify boronic acids/boronate esters?. [Link]
-
ResearchGate. (n.d.). A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. [Link]
-
Custom Synthesis Company. (2026). Exploring the Synthesis Potential of 2-(4-Bromophenyl)naphthalene for Custom Projects. [Link]
-
ResearchGate. (n.d.). ChemInform Abstract: Lithiation-Borylation Methodology and Its Application in Synthesis. [Link]
-
PubChem. (n.d.). (10-Phenylanthracen-9-yl)boronic acid. [Link]
-
PubChemLite. (n.d.). [10-[4-(naphthalen-1-yl)phenyl]anthracen-9-yl]boronic acid. [Link]
Sources
- 1. Recent advances in the syntheses of anthracene derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Palladacycle-Catalyzed Triple Suzuki Coupling Strategy for the Synthesis of Anthracene-Based OLED Emitters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Photophysical characterization of the 9,10-disubstituted anthracene chromophore and its applications in triplet–triplet annihilation photon upconversi ... - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/C5TC02626A [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. nbinno.com [nbinno.com]
- 8. CAS 204530-94-9 | 1-(4-bromophenyl)naphthalene - Synblock [synblock.com]
- 9. Novel synthesis of arylboronic acids by electroreduction of aromatic halides in the presence of trialkyl borates - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. amcrasto.wordpress.com [amcrasto.wordpress.com]
- 12. researchgate.net [researchgate.net]
- 13. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
- 14. researchgate.net [researchgate.net]
- 15. PubChemLite - [10-[4-(naphthalen-1-yl)phenyl]anthracen-9-yl]boronic acid (contains varying amounts of anhydride) (C30H21BO2) [pubchemlite.lcsb.uni.lu]
